1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone
Overview
Description
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone, also known as Hesperetin, is a flavanone found in citrus fruits and has been studied for its potential therapeutic properties.
Scientific Research Applications
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been studied for its potential to improve cardiovascular health, reduce the risk of diabetes, and improve cognitive function.
Mechanism of Action
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone exerts its effects through various mechanisms, including inhibition of inflammatory mediators such as NF-κB and COX-2, scavenging of free radicals, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that hesperetin can reduce inflammation, oxidative stress, and DNA damage. It can also improve endothelial function, reduce blood pressure, and improve insulin sensitivity. In addition, hesperetin has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has several advantages for lab experiments, including its availability and low cost. However, it also has limitations, including its low solubility in water and potential for degradation during storage.
Future Directions
There are several potential future directions for research on hesperetin, including further studies on its anticancer effects, potential use as a neuroprotective agent, and development of novel formulations to improve its solubility and stability.
In conclusion, 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone, or hesperetin, is a flavanone found in citrus fruits that has been studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of hesperetin as a therapeutic agent.
properties
IUPAC Name |
1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(14)11-10(16)6-9(15)8-4-5-13(2,3)17-12(8)11/h4-6,15-16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBSFBJMSLLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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